

An In-Depth Technical Guide to the Aqueous Solubility of Praseodymium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Praseodymium oxalate	
Cat. No.:	B1605168	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of **praseodymium oxalate** ($Pr_2(C_2O_4)_3$), a compound of significance in materials science and inorganic chemistry. This document synthesizes available data on its solubility in water, the influence of various physicochemical parameters, and detailed experimental protocols for its characterization.

Introduction

Praseodymium oxalate is a sparingly soluble salt that plays a crucial role as an intermediate in the purification of praseodymium and in the synthesis of praseodymium-based materials.[1] Its low solubility in water is a key characteristic, making its quantitative understanding essential for processes such as fractional precipitation of rare earth elements. This guide aims to provide researchers and professionals with the detailed information necessary for its application and study.

Physicochemical Properties

Praseodymium oxalate typically exists as a hydrated, light green crystalline powder.[1][2] The decahydrate, Pr₂(C₂O₄)₃·10H₂O, is a common form. Upon heating, it undergoes dehydration in a stepwise manner, with the loss of loosely bound water molecules commencing at approximately 40-49.5°C, followed by the removal of more strongly coordinated water at higher temperatures, completing around 420°C.[1][3][4]

Aqueous Solubility Data

The solubility of **praseodymium oxalate** in water is low, a characteristic feature of lanthanide oxalates. This is attributed to the strong ionic interactions between the Pr^{3+} and $C_2O_4^{2-}$ ions.[3]

Solubility in Water

Quantitative measurements have established the solubility of **praseodymium oxalate** decahydrate in water.

Temperature (°C)	Solubility (g / 100 g H₂O)	Molar Solubility (mol/L)	Solubility Product (Ksp)
23.0 ± 0.2	-	-	1.51×10^{-31} (logKsp = -30.82 ± 0.30)
25	0.0098	1.35 x 10 ⁻⁴	-

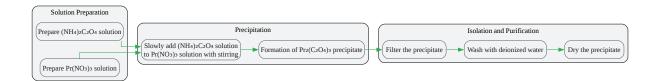
Molar solubility and Ksp values are for the decahydrate form, $Pr_2(C_2O_4)_3 \cdot 10H_2O$.

Effect of pH on Solubility

The solubility of **praseodymium oxalate** is significantly influenced by the pH of the solution. In acidic conditions, the oxalate anion $(C_2O_4{}^2{}^-)$, the conjugate base of a weak acid, becomes protonated to form hydrogen oxalate $(HC_2O_4{}^-)$ and oxalic acid $(H_2C_2O_4)$. This reaction reduces the concentration of free oxalate ions in the solution, leading to a shift in the solubility equilibrium and an increase in the dissolution of **praseodymium oxalate**.[3] While extensive quantitative data across a wide pH range is not readily available in the literature, it is well-established that **praseodymium oxalate** is more soluble in acidic media.[3]

Common Ion Effect

The solubility of **praseodymium oxalate** is expected to decrease in the presence of a common ion, such as Pr^{3+} or $C_2O_4{}^{2-}$, in accordance with Le Châtelier's principle. The addition of a soluble salt containing either of these ions will shift the dissolution equilibrium to the left, favoring the precipitation of **praseodymium oxalate** and thus reducing its solubility. Quantitative data to illustrate this effect is not extensively published but is a fundamental principle in solubility equilibria.


Experimental Protocols

Accurate determination of the solubility of sparingly soluble salts like **praseodymium oxalate** requires meticulous experimental procedures. Below are detailed methodologies for its synthesis and solubility determination.

Synthesis of Praseodymium Oxalate (Precipitation Method)

This protocol describes a standard laboratory procedure for the synthesis of **praseodymium oxalate** hydrate.

Workflow for the Synthesis of Praseodymium Oxalate

Click to download full resolution via product page

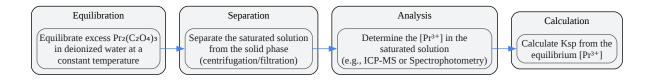
Caption: Workflow for the synthesis of **praseodymium oxalate**.

Materials:

- Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)
- Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)
- Deionized water

 Beakers, graduated cylinders, magnetic stirrer, and filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:


- Prepare a praseodymium nitrate solution: Dissolve a precisely weighed amount of Pr(NO₃)₃·6H₂O in deionized water to create a solution of known concentration (e.g., 0.1 M).
- Prepare an ammonium oxalate solution: Dissolve a stoichiometric excess of (NH₄)₂C₂O₄·H₂O in deionized water to create a solution of known concentration (e.g., 0.2 M).
- Precipitation: While stirring the praseodymium nitrate solution, slowly add the ammonium oxalate solution dropwise. A light green precipitate of praseodymium oxalate will form.
- Digestion: Gently heat the mixture with continuous stirring for a period to encourage the growth of larger, more easily filterable crystals.
- Filtration: Allow the precipitate to settle, then separate it from the supernatant by vacuum filtration using a Büchner funnel and ashless filter paper.
- Washing: Wash the precipitate several times with small portions of deionized water to remove any soluble impurities.
- Drying: Dry the collected **praseodymium oxalate** precipitate in a drying oven at a low temperature (e.g., 60°C) to a constant weight.

Determination of Solubility Product (Ksp)

This protocol outlines a general procedure for determining the Ksp of **praseodymium oxalate**. The concentration of praseodymium in the saturated solution can be determined using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or UV-Vis Spectrophotometry.

Workflow for Ksp Determination

Click to download full resolution via product page

Caption: Workflow for the determination of the solubility product (Ksp).

Procedure:

- Preparation of Saturated Solution: Add an excess of synthesized praseodymium oxalate to a known volume of deionized water in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatted water bath is recommended to maintain a constant temperature.
- Phase Separation: Separate the solid phase from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-porosity filter. It is crucial to avoid transferring any solid particles.
- Concentration Determination:
 - ICP-MS: Dilute an aliquot of the saturated solution to a suitable concentration and analyze for praseodymium content using a calibrated ICP-MS instrument.
 - UV-Vis Spectrophotometry: Praseodymium ions exhibit characteristic absorption bands in the visible spectrum. The concentration can be determined by measuring the absorbance at a specific wavelength (e.g., 444 nm) and comparing it to a calibration curve prepared from standard solutions of known praseodymium concentrations.[5] Note that Beer's law may not be followed over wide concentration ranges for praseodymium solutions.[5]
- Ksp Calculation:

- From the stoichiometry of the dissolution of Pr₂(C₂O₄)₃, the oxalate ion concentration is 1.5 times the praseodymium ion concentration.
- The Ksp can then be calculated using the equilibrium concentrations of the ions.

Conclusion

This technical guide has summarized the key aspects of the aqueous solubility of **praseodymium oxalate**. The provided data and experimental protocols offer a foundation for researchers and professionals working with this compound. Further research to obtain more extensive quantitative data on the effects of temperature and pH on its solubility would be beneficial for a more complete understanding of its behavior in aqueous systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Praseodymium(III) oxalate Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Buy Praseodymium oxalate hydrate | 24992-60-7 [smolecule.com]
- 4. praseodymium oxalate decahydrate [chemister.ru]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Aqueous Solubility of Praseodymium Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605168#solubility-of-praseodymium-oxalate-in-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com